methyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate
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Description
Methyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C21H18N6O4S and its molecular weight is 450.47. The purity is usually 95%.
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Biological Activity
Methyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthetic pathways, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a triazolo[4,5-d]pyrimidine core, which is known for its wide range of biological activities. The presence of the methoxyphenyl group enhances its lipophilicity and may contribute to its biological efficacy. The thioacetamido moiety is also significant as it can influence the compound's interaction with biological targets.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Bacteria | Activity (MIC µg/mL) |
---|---|
Staphylococcus aureus | < 10 |
Escherichia coli | < 15 |
Pseudomonas aeruginosa | < 20 |
2. Anticancer Properties
The triazolo[4,5-d]pyrimidine derivatives have demonstrated anticancer activities in vitro. For example, compounds derived from this scaffold have been tested against various cancer cell lines with promising results. In one study, a related compound exhibited an IC50 value of 0.24 μM against EGFR in lung cancer cells .
Cell Line | IC50 Value (µM) |
---|---|
A549 (Lung Cancer) | 0.24 |
H157 (Lung Carcinoma) | 0.96 |
3. Anti-inflammatory Effects
Compounds with similar structures have also been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and IL-6 .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may act as a modulator for receptors involved in cell signaling pathways related to cancer and inflammation.
Case Studies
A recent study evaluated the effects of a series of triazole derivatives on human cancer cell lines. The results indicated that modifications on the triazole ring significantly influenced their anticancer activity. This compound was among the most potent derivatives tested .
Properties
IUPAC Name |
methyl 4-[[2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O4S/c1-30-16-9-7-15(8-10-16)27-19-18(25-26-27)20(23-12-22-19)32-11-17(28)24-14-5-3-13(4-6-14)21(29)31-2/h3-10,12H,11H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUQFUPPSDGZTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.